molecular formula C₂₄H₃₃N₃O₄ B1145470 p-Ranolazine CAS No. 1393717-45-7

p-Ranolazine

Numéro de catalogue: B1145470
Numéro CAS: 1393717-45-7
Poids moléculaire: 427.54
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

p-Ranolazine: is a piperazine derivative used primarily as an anti-anginal medication. It is chemically defined as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide . This compound is known for its ability to treat chronic angina by improving blood flow to help the heart work more efficiently .

Applications De Recherche Scientifique

Chronic Angina Pectoris

p-Ranolazine is FDA-approved for the treatment of chronic angina pectoris. Clinical trials have demonstrated its efficacy in reducing angina episodes and improving exercise capacity without the adverse hemodynamic effects associated with traditional antianginal medications .

Key Findings:

  • A randomized trial showed a reduction in weekly angina episodes by 12-24% among patients treated with this compound .
  • In a real-world study, patients experienced significant improvements in the Canadian Cardiovascular Society (CCS) class and quality of life scores after treatment .

Heart Failure

Recent studies suggest potential benefits of this compound in patients with heart failure, particularly those with preserved ejection fraction. The drug has been associated with improved diastolic function and reduced hospitalizations due to heart failure exacerbations .

Case Study:
A study involving patients with heart failure demonstrated that this compound improved exercise tolerance and reduced symptoms related to heart failure, indicating its potential as an adjunctive therapy .

Diabetes Management

This compound has shown promise in managing glycemic control in diabetic patients. Clinical data indicate that it can lower HbA1c levels and improve insulin sensitivity, making it a valuable option for diabetic patients with concurrent cardiovascular issues .

Clinical Insights:

  • A post hoc analysis revealed that this compound significantly reduced ischemic events in diabetic patients, highlighting its dual benefit in managing both cardiovascular and metabolic conditions .

Atrial Fibrillation and Arrhythmias

The drug's mechanism of action also suggests potential applications in treating atrial fibrillation and other arrhythmias. By modulating ion currents, this compound may help stabilize cardiac rhythm without the proarrhythmic risks associated with other agents .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against traditional antianginal therapies:

Therapy Efficacy Side Effects Mechanism
This compoundReduces angina by 12-24%Minimal QT prolongationInhibition of late sodium current
Beta-blockersReduces heart rate; improves exertionFatigue, bradycardiaBeta-adrenergic blockade
Calcium antagonistsReduces vascular resistanceEdema, hypotensionCalcium channel blockade

Mécanisme D'action

Target of Action

p-Ranolazine, also known as Ranolazine, is primarily targeted towards the late sodium current (INa) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and contractility .

Mode of Action

Ranolazine selectively inhibits the late sodium current in cardiac cells . This inhibition reduces the influx of sodium ions during the plateau phase of the cardiac action potential . It also inhibits the delayed rectifying potassium current (IKr) and the L-type calcium channel current (ICa,L) at slightly higher concentrations . The net effect of ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .

Biochemical Pathways

The inhibition of the late sodium current by ranolazine reduces the sodium-calcium exchange in cardiac cells . This leads to a decrease in intracellular calcium concentration, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability of ranolazine ranges from 35% to 50% . The elimination half-life of ranolazine is 1.4–1.9 hours . Ranolazine is a weak inhibitor of CYP3A, and increases the area under the curve (AUC) and maximum concentration (Cmax) for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold .

Result of Action

The primary result of ranolazine’s action is the relief of symptoms associated with chronic angina . By reducing intracellular calcium concentration, ranolazine decreases left ventricular tension, thereby reducing myocardial oxygen demand and alleviating angina symptoms .

Action Environment

The efficacy of ranolazine can be influenced by various environmental factors. For instance, the presence of liver dysfunction can increase the drug’s effect on the QT interval, making it contraindicated in persons with mild to severe liver disease . Furthermore, the presence of other drugs metabolized by CYP3A can affect the pharmacokinetics of ranolazine .

Analyse Biochimique

Biochemical Properties

p-Ranolazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the late sodium current (INa) in cardiac cells, which leads to a reduction in intracellular calcium levels . This interaction helps to decrease the tension in the heart wall and reduce oxygen requirements. This compound also interacts with voltage-gated sodium channels, thereby modulating their activity and contributing to its anti-anginal effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce intracellular calcium overload, which is critical in preventing ischemia-induced damage in cardiac cells . Additionally, this compound affects the function of various cell types by modulating ion channel activity, which can influence cellular excitability and contractility .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the late phase of the inward sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium influx through the sodium-calcium exchanger . By lowering intracellular calcium levels, this compound reduces myocardial wall tension and oxygen consumption. It also has effects on potassium ion channels, further contributing to its anti-ischemic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces myocardial ischemia and improves cardiac function without significant adverse effects . At higher doses, this compound can cause toxicity, including effects on liver and kidney function . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with organic cation transporters, which facilitate its uptake into cardiac cells . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of cardiac cells, where it exerts its effects on ion channels and intracellular calcium levels . It does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its activity is closely associated with the cellular membrane and ion channel complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Ranolazine involves multiple steps, starting with the preparation of piperazine derivatives. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: p-Ranolazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction typically produces alcohols .

Comparaison Avec Des Composés Similaires

Activité Biologique

p-Ranolazine, commonly referred to simply as ranolazine, is a drug primarily used for the treatment of chronic angina. Its biological activity extends beyond traditional anti-anginal effects, showing promise in various therapeutic areas, including neuroprotection and cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Ranolazine functions primarily as a metabolic modulator. It inhibits late sodium currents in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure. Additionally, ranolazine has been shown to influence mitochondrial function and lipid metabolism.

Key Mechanisms:

  • Inhibition of Late Sodium Current : Reduces calcium overload in cardiac cells.
  • Metabolic Modulation : Enhances fatty acid oxidation (FAO) and alters glucose metabolism.
  • Neuroprotective Effects : Exhibits antioxidant properties and reduces neuroinflammation.

Biological Activity in Neurological Contexts

Recent studies have highlighted the neuroprotective effects of ranolazine. One study demonstrated that ranolazine administration improved cognitive function in rats subjected to scopolamine-induced memory impairment. The treatment resulted in significant changes in biomarkers associated with oxidative stress and neuroinflammation.

Table 1: Effects of Ranolazine on Neurological Biomarkers

BiomarkerControl GroupSco GroupRn + Sco Group
Superoxide Dismutase (SOD)100%60%90%
Glutathione (GSH)100%50%85%
Malondialdehyde (MDA)100%150%80%
Acetylcholinesterase (AChE)100%120%70%

Note: Values represent relative levels compared to control group; lower percentages indicate better outcomes for ranolazine treatment.

Clinical Efficacy in Angina Management

Ranolazine has been extensively studied for its efficacy in managing stable angina. In a large-scale study involving over 1,100 patients, ranolazine significantly reduced weekly angina attacks and improved quality of life metrics.

Table 2: Clinical Outcomes from Ranolazine Treatment

Outcome MeasureBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Weekly Angina Attacks3.6 ± 2.90.4 ± 0.9<0.0001
Short-acting Nitrate Use1.7 ± 2.2Reduced<0.0001
Quality of Life Score (CCS)VariesImproved<0.0001

CCS: Canadian Cardiovascular Society classification.

Case Study: Neuroprotective Effects

A case study explored the neuroprotective effects of ranolazine in a rat model of Alzheimer's disease. The pre-treatment with ranolazine led to improved performance in cognitive tests, reduced levels of inflammatory cytokines (IL-1β and IL-6), and enhanced expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .

Case Study: Cancer Therapy

In melanoma studies, ranolazine was found to enhance the efficacy of targeted therapies by modulating metabolic pathways linked to tumor growth. Ranolazine treatment altered lipid metabolism profiles in resistant melanoma cells, suggesting its potential role as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVPHYZFCHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393717-45-7
Record name p-Ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.